molecular formula C11H12O3 B14651045 2-Phenoxyoxan-3-one CAS No. 50544-99-5

2-Phenoxyoxan-3-one

Cat. No.: B14651045
CAS No.: 50544-99-5
M. Wt: 192.21 g/mol
InChI Key: YALIGYGCQHFKLV-UHFFFAOYSA-N
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Description

2-Phenoxyoxan-3-one: is an organic compound that belongs to the class of oxanones It is characterized by a phenoxy group attached to an oxan-3-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyoxan-3-one typically involves the reaction of phenol with an appropriate oxanone precursor under controlled conditions. One common method is the Friedel-Crafts acylation of phenol with oxanone derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyoxan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenoxy acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxanone ring to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) bromide (FeBr3).

Major Products:

    Oxidation: Phenoxy acids.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenoxyoxanones.

Scientific Research Applications

Chemistry: 2-Phenoxyoxan-3-one is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxyoxan-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

    Phenoxazine: Similar in structure but contains a nitrogen atom in the ring.

    Phenothiazine: Contains a sulfur atom in the ring and is used in antipsychotic medications.

    Phenoxyacetic acid: Contains a carboxylic acid group instead of an oxanone ring.

Uniqueness: 2-Phenoxyoxan-3-one is unique due to its oxanone ring structure, which imparts distinct chemical properties. Unlike phenoxazine and phenothiazine, it does not contain heteroatoms like nitrogen or sulfur, making it less reactive in certain conditions. Its stability and reactivity make it a versatile compound for various applications.

Properties

CAS No.

50544-99-5

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-phenoxyoxan-3-one

InChI

InChI=1S/C11H12O3/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

YALIGYGCQHFKLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(OC1)OC2=CC=CC=C2

Origin of Product

United States

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